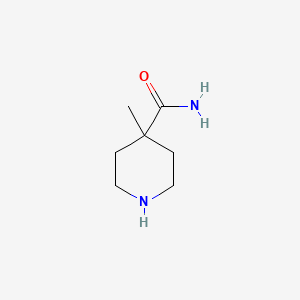

4-Methylpiperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(6(8)10)2-4-9-5-3-7/h9H,2-5H2,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXCNYRFESQHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpiperidine-4-carboxamide: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methylpiperidine-4-carboxamide, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical structure, molecular properties, synthesis, and critical role as a scaffold in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Core Molecular Attributes of 4-Methylpiperidine-4-carboxamide

4-Methylpiperidine-4-carboxamide is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The core structure is characterized by a methyl group and a carboxamide group, both attached to the same carbon atom at the 4-position of the piperidine ring. This specific substitution pattern imparts unique conformational and electronic properties to the molecule, making it a valuable starting point for the synthesis of complex and biologically active compounds.

The presence of the basic nitrogen atom in the piperidine ring allows for the formation of salts and facilitates interactions with biological targets. The carboxamide group can participate in hydrogen bonding, a crucial interaction for molecular recognition in biological systems. The methyl group at the 4-position introduces a degree of steric hindrance and lipophilicity, which can be strategically utilized to fine-tune the pharmacological profile of derivative compounds.

Chemical Structure and Molecular Formula

The chemical structure of 4-Methylpiperidine-4-carboxamide is depicted below:

Caption: Synthetic workflow for 4-Methylpiperidine-4-carboxamide.

Detailed Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol details the synthesis of 4-Methylpiperidine-4-carboxamide from 4-cyano-4-methylpiperidine, which can be prepared from 4-methylpiperidine.

Step 1: Synthesis of 4-Cyano-4-methylpiperidine (Intermediate)

This step can be achieved via a modified Strecker synthesis.

-

Reagents and Materials:

-

4-Methylpiperidine

-

Acetone

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylpiperidine in diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium cyanide in water to the cooled solution with vigorous stirring.

-

Subsequently, add hydrochloric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-cyano-4-methylpiperidine.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Step 2: Hydrolysis of 4-Cyano-4-methylpiperidine to 4-Methylpiperidine-4-carboxamide

Controlled hydrolysis of the nitrile is key to obtaining the desired carboxamide without over-hydrolysis to the carboxylic acid.

-

Reagents and Materials:

-

4-Cyano-4-methylpiperidine

-

Concentrated sulfuric acid or a mixture of hydrogen peroxide and a base (e.g., NaOH)

-

Water

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

-

-

Procedure (Acid-catalyzed):

-

Carefully add 4-cyano-4-methylpiperidine to an excess of concentrated sulfuric acid, keeping the temperature low with an ice bath.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified time, monitoring the reaction by TLC or GC.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous solution with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.

-

Purify the 4-Methylpiperidine-4-carboxamide by recrystallization from a suitable solvent (e.g., ethanol/ether).

-

Characterization and Spectroscopic Data

The structure and purity of the synthesized 4-Methylpiperidine-4-carboxamide should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the piperidine ring protons (a series of multiplets), and the amide protons (a broad singlet). The chemical shifts will be influenced by the neighboring functional groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon at the 4-position, the methyl carbon, the carbons of the piperidine ring, and the carbonyl carbon of the amide group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-H stretching of the alkyl groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (142.20 g/mol ), along with characteristic fragmentation patterns.

Applications in Drug Development and Medicinal Chemistry

The 4-methylpiperidine-4-carboxamide scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes it a highly attractive starting point for the design of new drugs.

Role as a Versatile Scaffold

The piperidine ring provides a three-dimensional structure that can be functionalized at various positions to optimize binding affinity and selectivity for a specific biological target. The methyl group at the 4-position can serve to probe specific hydrophobic pockets in a binding site, while the carboxamide group can engage in crucial hydrogen bonding interactions.

Case Studies and Therapeutic Areas

Derivatives of 4-methylpiperidine and the broader class of piperidine-4-carboxamides have been investigated for a wide range of therapeutic applications:

-

Anticoagulants: A key intermediate in the synthesis of the anticoagulant drug Argatroban is (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester, highlighting the importance of the 4-methylpiperidine core in this therapeutic area. [1]* Opioid Receptor Modulators: The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands. The 4-carboxamide group can be modified to tune the agonist or antagonist activity at mu, delta, and kappa opioid receptors, with potential applications in pain management and addiction therapy.

-

Antiviral Agents: Piperidine-4-carboxamide derivatives have been identified as inhibitors of various viruses, including human immunodeficiency virus (HIV) through the inhibition of the CCR5 co-receptor.

-

Central Nervous System (CNS) Disorders: The ability of piperidine derivatives to cross the blood-brain barrier makes them suitable candidates for targeting CNS disorders. They have been explored for the treatment of neurodegenerative diseases and psychiatric conditions.

The following diagram illustrates the diverse therapeutic areas where this scaffold has shown promise.

Caption: Therapeutic applications of the 4-Methylpiperidine-4-carboxamide scaffold.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 4-Methylpiperidine-4-carboxamide.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for 4-Methylpiperidine-4-carboxamide is limited, related piperidine derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation. It is prudent to handle this compound with care.

Conclusion

4-Methylpiperidine-4-carboxamide is a valuable and versatile building block for drug discovery and development. Its unique structural features, combined with its synthetic accessibility, make it a privileged scaffold for the design of novel therapeutic agents across a wide range of disease areas. A thorough understanding of its chemical properties, synthesis, and potential applications is essential for medicinal chemists and researchers aiming to leverage this important molecule in their drug discovery programs.

References

-

PubChem. 4-Methylpiperidine-4-carboxamide. National Center for Biotechnology Information. [Link]

Sources

The Strategic Scaffold: 4-Methylpiperidine-4-carboxamide in Medicinal Chemistry

[1]

Abstract

The 4-Methylpiperidine-4-carboxamide scaffold represents a "privileged structure" in modern drug discovery, distinguished by its ability to enforce specific conformational geometries via the Thorpe-Ingold effect (gem-dimethyl effect). Unlike its mono-substituted analog (isonipecotamide), this gem-disubstituted core offers superior metabolic stability by blocking the C4 oxidation soft spot while reducing the entropic penalty of ligand-target binding. This guide analyzes the scaffold’s physicochemical properties, details a self-validating synthetic protocol via double alkylation, and explores its application in GPCR modulation and enzyme inhibition.

The Structural Advantage: Mechanistic Insight

The Thorpe-Ingold Effect (Conformational Lock)

The defining feature of this scaffold is the geminal disubstitution at the C4 position. In a standard monosubstituted piperidine, the substituent (e.g., carboxamide) oscillates between axial and equatorial conformations, often favoring the equatorial position to minimize 1,3-diaxial interactions.

However, the introduction of the C4-methyl group creates a gem-disubstituted system. Due to the steric bulk of the methyl group, the equilibrium is shifted. The "Thorpe-Ingold effect" (or angle compression) forces the internal ring angle (C3-C4-C5) to contract, which often locks the larger carboxamide group into a specific orientation (often axial or pseudo-axial depending on the N-substituent and solvent). This pre-organization reduces the entropic cost (

Metabolic Shielding

The C4 position of the piperidine ring is a primary site for oxidative metabolism by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4). Monosubstituted piperidines are rapidly hydroxylated at this position, leading to ring opening or clearance.

-

Mechanism: The C4-methyl group removes the abstractable hydrogen atom (if fully substituted) or sterically hinders the approach of the heme-oxo species.

-

Result: Significantly increased half-life (

) and oral bioavailability (

Visualization: Conformational & Metabolic Control

Figure 1: Mechanistic impact of the 4-methyl group on conformation and metabolic stability.

Synthetic Accessibility: Detailed Protocols

The most robust route to 4,4-disubstituted piperidines is the double alkylation (bis-alkylation) of an active methylene compound with a bis(2-chloroethyl)amine. This method is preferred over late-stage alkylation of piperidines, which often suffers from regioselectivity issues.

Protocol: De Novo Synthesis via Malonate Cyclization

Objective: Synthesis of 4-Methylpiperidine-4-carboxamide hydrochloride. Scale: 10 mmol baseline (scalable to kg).

Step 1: Cyclization (Formation of the Piperidine Ring)

-

Reagents:

-

N-Benzyl-bis(2-chloroethyl)amine hydrochloride (1.0 eq)

-

Diethyl methylmalonate (1.1 eq) [Source of C4 quaternary center]

-

Sodium Hydride (NaH, 60% dispersion, 2.5 eq)

-

Solvent: DMF (anhydrous) or Toluene/DMF mix.

-

-

Procedure:

-

Suspend NaH in dry DMF at 0°C under Argon.

-

Add Diethyl methylmalonate dropwise. Stir for 30 min to generate the enolate.

-

Add N-Benzyl-bis(2-chloroethyl)amine free base (freshly liberated) dropwise.

-

Heat to 80°C for 4–6 hours. Monitor by LC-MS for disappearance of amine.

-

Quench: Cool to RT, pour into ice water, extract with EtOAc.

-

Purification: Flash chromatography (Hex/EtOAc).

-

-

Product: Ethyl 1-benzyl-4-methylpiperidine-4-carboxylate.

Step 2: Functional Group Interconversion (Ester to Amide)

-

Reagents:

-

Ammonia (7N in Methanol) or Ammonium Chloride/EDC (if hydrolyzing first).

-

Direct Aminolysis: Sealed tube, 7N NH3 in MeOH, 100°C, 24h.

-

-

Alternative (Two-step):

-

Hydrolysis: LiOH (aq), THF/MeOH, 60°C -> 1-Benzyl-4-methylpiperidine-4-carboxylic acid.

-

Amidation: React acid with CDI (1.1 eq) in DMF, then bubble NH3 gas or add NH4OH.

-

-

Product: 1-Benzyl-4-methylpiperidine-4-carboxamide.

Step 3: Deprotection (N-Debenzylation)

-

Reagents:

-

Pd/C (10% w/w), H2 gas (balloon or 50 psi), Methanol/HCl.

-

-

Procedure:

-

Final Product: 4-Methylpiperidine-4-carboxamide Hydrochloride.[2][3][4]

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic pathway via the malonate double-alkylation route.

Medicinal Chemistry Applications

Physicochemical Profile

The 4-methyl-4-carboxamide core offers a balanced physicochemical profile, ideal for CNS penetration and oral absorption.

| Property | Value (Approx.) | Implication |

| Molecular Weight | 142.2 g/mol | Fragment-like, high ligand efficiency (LE). |

| cLogP | -0.5 to 0.2 | Low lipophilicity; good solubility; needs lipophilic N-substituent for membrane perm. |

| TPSA | ~55 Ų | Excellent range for BBB penetration (<90 Ų). |

| pKa (Piperidine N) | ~9.5 | Basic; exists as cation at physiological pH (good for GPCR Asp residue interaction). |

| H-Bond Donors/Acceptors | 2 / 2 | Amide provides key directional H-bonds. |

Case Studies in Drug Design

A. Neurokinin-1 (NK1) Receptor Antagonists

Research into NK1 antagonists (for chemotherapy-induced nausea/vomiting) utilized 4,4-disubstituted piperidines to lock the pharmacophore.[5]

-

Role of Scaffold: The 4-substituent (often an ether or amide) interacts with the core binding pocket. The gem-disubstitution prevents the "chair-flip" interconversion, maintaining the aromatic side chain in the required equatorial position for pi-stacking with receptor residues (e.g., Trp/Phe).

-

Outcome: High affinity (

nM) and improved metabolic stability compared to des-methyl analogs.

B. Opioid Receptor Modulators

The 4-piperidinecarboxamide core is homologous to the meperidine (pethidine) class.

-

Modification: Replacing the 4-phenyl of pethidine with a 4-methyl-4-carboxamide creates a novel chemical space. The amide nitrogen can act as a hydrogen bond donor to the Asp147 residue in the

-opioid receptor. -

Advantage: The 4-methyl group restricts the rotation of the amide, potentially enhancing selectivity between

(Mu) and

C. Secretory Glutaminyl Cyclase (sQC) Inhibitors

Recent studies (e.g., Int. J. Biol. Macromol. 2020) identified the piperidine-4-carboxamide moiety as a zinc-binding group (ZBG) mimic or anchor in the active site of sQC, a target for Alzheimer's disease.

-

Mechanism: The amide carbonyl coordinates with the active site metal ion, while the piperidine ring fills the hydrophobic pocket. The 4-methyl group fills a small hydrophobic sub-pocket, boosting potency (

in low

References

-

BenchChem. The Multifaceted Biological Activities of 4-Piperidinecarboxamide Derivatives: A Technical Guide. (2025).[6][7] Link

-

Kazmierski, W. M., et al. "Discovery of bioavailable 4,4-disubstituted piperidines as potent ligands of the chemokine receptor 5 and inhibitors of the human immunodeficiency virus-1."[8] Journal of Medicinal Chemistry 51.20 (2008): 6538-6546.[8] Link

-

Stevenson, G. I., et al. "4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity." Journal of Medicinal Chemistry 41.23 (1998): 4623-4635. Link

-

Huegi, B. S., et al. "Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties."[9] Journal of Medicinal Chemistry 26.1 (1983): 42-50.[9] Link

-

PubChem. "4-Methylpiperidine-4-carboxamide | C7H14N2O." National Library of Medicine. Link

-

Bachrach, S. M. "The gem-dimethyl effect revisited."[10] The Journal of Organic Chemistry 73.6 (2008): 2466-2468.[10][11] Link[10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US10774085B2 - Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds - Google Patents [patents.google.com]

- 3. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. US9447104B2 - Method of treatment using substituted pyrazolo[1,5-a]pyrimidine compounds - Google Patents [patents.google.com]

- 5. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 4-Methylpiperidine-4-carboxamide | C7H14N2O | CID 21187462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery of bioavailable 4,4-disubstituted piperidines as potent ligands of the chemokine receptor 5 and inhibitors of the human immunodeficiency virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Thermodynamic Solubility Profiling of 4-Methylpiperidine-4-carboxamide: Aqueous vs. Organic Solvent Systems

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

4-Methylpiperidine-4-carboxamide is a highly versatile aliphatic heterocycle that serves as a privileged core scaffold in modern drug discovery. Its unique structural features—a basic secondary amine, a hydrogen-bonding carboxamide group, and a quaternary methyl substitution—make it an ideal motif for designing kinase inhibitors (e.g., CDK8/19, LIMK2), dopamine D2 receptor ligands, and novel molecular COUPLrs for targeted protein degradation.

As a Senior Application Scientist, I have observed that the successful progression of compounds containing this scaffold heavily depends on understanding their thermodynamic solubility. Solubility directly dictates assay reliability, formulation strategy, and pharmacokinetic viability. This whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of 4-Methylpiperidine-4-carboxamide, explains the causality behind its solvation dynamics, and outlines a self-validating experimental workflow for thermodynamic profiling.

Physicochemical Profiling & Structural Causality

The solubility behavior of 4-Methylpiperidine-4-carboxamide is fundamentally governed by its distinct physicochemical properties. To predict its behavior in various solvent systems, we must first analyze its molecular descriptors.

Table 1: Key Physicochemical Properties

| Property | Value | Causality / Impact on Solubility |

| Molecular Weight | 142.20 g/mol | Low molecular weight facilitates rapid dissolution kinetics and high molar solubility limits. |

| LogP (XLogP3) | -0.5 | The negative LogP indicates strong inherent hydrophilicity, favoring aqueous and polar organic solvation. |

| pKa (Piperidine Amine) | ~8.47 | Ensures the molecule is predominantly protonated (cationic) at physiological pH (7.4), maximizing aqueous solubility. |

| H-Bond Donors (HBD) | 3 | High capacity for forming hydrogen bond networks with polar protic solvents (e.g., Water, Methanol). |

| H-Bond Acceptors (HBA) | 2 | Readily accepts hydrogen bonds from solvent molecules, further lowering desolvation energy. |

Data synthesized from the [1] and [4].

Mechanistic Insight: The presence of the carboxamide moiety provides robust hydrogen-bond donor and acceptor capabilities. However, amides often form strong intermolecular dimers in the solid state, which increases crystal lattice energy. The addition of the methyl group at the C4 position introduces localized steric bulk. This steric shield slightly disrupts the perfect packing of the crystal lattice compared to the unmethylated analog, thereby lowering the energy barrier required for solvent molecules to break the lattice and enhancing its overall dissolution rate in polar solvents.

Solubility Thermodynamics: Water vs. Organic Solvents

Aqueous Systems: pH-Dependent Solvation

In aqueous environments, the solubility of 4-Methylpiperidine-4-carboxamide is highly pH-dependent. At pH levels below its pKa (~8.47), the piperidine nitrogen is protonated. This ion-dipole interaction with water molecules drastically lowers the desolvation energy, resulting in exceptionally high aqueous solubility. For this reason, the hydrochloride salt form (CAS 1257301-28-2) is commercially prevalent; it pre-forms the highly soluble cationic species, making it ideal for intravenous (IV) formulations [2]. As the pH approaches and exceeds 9.0, the equilibrium shifts toward the neutral free base, which may precipitate out of the aqueous phase if its intrinsic solubility limit is exceeded.

Organic Solvents: Polarity and Hydrogen Bonding

In organic solvents, the free base exhibits excellent solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., Methanol, Ethanol). This is driven by the formation of extensive hydrogen-bonding networks between the carboxamide group and the solvent. Conversely, in non-polar solvents like hexane or heptane, the compound exhibits negligible solubility. The energetic cost of breaking the self-associated hydrogen bonds in the solid state is not compensated by the weak Van der Waals interactions offered by non-polar solvents.

Fig 1: pH-dependent equilibrium and solvation dynamics of 4-Methylpiperidine-4-carboxamide.

Experimental Workflow: Thermodynamic Solubility Profiling

To empirically validate theoretical solubility models, kinetic dissolution assays (like nephelometry) are insufficient. A miniaturized Shake-Flask method coupled with LC-MS quantification is the gold standard. This self-validating system ensures that kinetic artifacts (such as supersaturation) are eliminated, yielding true thermodynamic solubility.

Step-by-Step Methodology

-

Sample Preparation: Dispense 3–5 mg of 4-Methylpiperidine-4-carboxamide (free base or HCl salt) into 1.5 mL glass HPLC vials.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, 100% DMSO, Methanol, or Hexane). Critical Check: Ensure a visible excess of solid remains in the vial to guarantee the solution is fully saturated.

-

Thermal & Kinetic Equilibration: Seal the vials and agitate on a thermoshaker at 400 rpm and 25.0 ± 0.1 °C for exactly 24 hours.

-

Causality: A 24-hour equilibration is mandatory to allow the system to transition from metastable kinetic states to the lowest-energy thermodynamic equilibrium, preventing false-high readings from transient supersaturation.

-

-

Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes at 25 °C to tightly pellet the undissolved solid. Carefully extract 50 µL of the supernatant without disturbing the pellet.

-

Dilution: Dilute the supernatant appropriately (e.g., 1:100 or 1:1000 in 50% Acetonitrile/Water) to ensure the concentration falls within the linear dynamic range of the LC-MS system.

-

LC-MS/UV Quantification: Quantify the API concentration against a pre-established 5-point calibration curve.

Fig 2: Miniaturized shake-flask workflow for thermodynamic solubility profiling.

Table 2: Comparative Thermodynamic Solubility Profile (Expected Ranges)

| Solvent System | pH / Polarity | Expected Solubility Range (mg/mL) | Dominant Solvation Mechanism |

| Water (HCl Salt) | ~4.0 - 5.0 | > 100 | Ion-Dipole (Cationic) |

| PBS Buffer | 7.4 | 10 - 50 | Mixed (Protonated/Free Base) |

| DMSO | Polar Aprotic | > 50 | Hydrogen Bonding |

| Methanol | Polar Protic | 20 - 50 | Hydrogen Bonding |

| Hexane | Non-Polar | < 0.1 | Weak Van der Waals |

Implications for Drug Development

Understanding this solubility profile is critical for downstream drug development applications, particularly when utilizing this scaffold in complex modalities like molecular COUPLrs [3] or GPCR ligands [5].

-

Formulation Strategy: When designing intravenous or oral liquid formulations, the hydrochloride salt should be strictly utilized to prevent precipitation in the gastrointestinal tract or bloodstream.

-

In Vitro Assay Management: For high-throughput screening (HTS), stock solutions should be prepared in 100% DMSO. However, researchers must be vigilant regarding the "DMSO crash" phenomenon. If a high-concentration DMSO stock of the free base is diluted into an aqueous assay buffer at a pH > 8.5, the compound may rapidly precipitate out of solution as a micro-suspension, leading to false-negative assay results and erratic dose-response curves.

References

-

National Institutes of Health (NIH). 4-Methylpiperidine-4-carboxamide | C7H14N2O | CID 21187462 - PubChem. Retrieved from:[Link]

-

bioRxiv. Systematic Targeting of Protein Complexes with Molecular COUPLrs. (2024). Retrieved from:[Link]

-

Environmental Protection Agency (EPA). Piperidine-4-carboxamide--hydrogen chloride (1/1) Properties - CompTox Chemicals Dashboard. Retrieved from:[Link]

- Google Patents.WO2016100940A1 - Dopamine D2 receptor ligands.

Gem-Disubstituted Piperidines: Structural Locking and Metabolic Stability in Drug Design

[1]

Executive Summary

In modern medicinal chemistry, the transition from flat, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures is a primary driver for improving clinical success rates. Gem-disubstituted piperidines—specifically 3,3- and 4,4-disubstituted derivatives—represent a high-value structural motif.[1] They offer a dual advantage: conformational restriction (locking the pharmacophore in a bioactive pose via the Thorpe-Ingold effect) and metabolic blockade (preventing oxidative clearance at labile sites).[1] This guide analyzes the structural logic, synthetic pathways, and application of these scaffolds in GPCR and kinase inhibitor design.

Part 1: Structural & Conformational Analysis

The Thorpe-Ingold Effect in Six-Membered Rings

The introduction of two substituents at a single carbon (gem-disubstitution) significantly alters the conformational landscape of the piperidine ring. Unlike mono-substituted piperidines, which oscillate between chair conformers, gem-disubstituted analogs exhibit a higher barrier to ring inversion and often favor a specific chair or twist-boat conformation that minimizes 1,3-diaxial interactions.

-

3,3-Disubstitution: Creates a "chiral switch" environment even if the substituents are achiral, desymmetrizing the ring and forcing substituents at C2 and C4 into specific axial/equatorial orientations to avoid steric clash.

-

4,4-Disubstitution: Often used to enforce a specific vector for the nitrogen lone pair or to project lipophilic groups (e.g., fluorophenyl) into deep hydrophobic pockets, as seen in NK1 and CCR5 antagonists.

The Fluorine Gauche Effect

In 3,3-difluoropiperidines, the steric argument is superseded by electronic effects. The C–F bond prefers to be gauche to the vicinal C–N bond (specifically the N-H or N-lone pair) due to favorable charge-dipole interactions (

Part 2: Synthetic Strategies

Workflow Visualization: Strategic Access to Gem-Disubstituted Scaffolds

The following diagram outlines the decision tree for accessing these scaffolds based on substitution patterns.

Caption: Decision tree for selecting synthetic routes based on the target regiochemistry of the gem-disubstituted piperidine.

Part 3: Detailed Experimental Protocol

Target: Synthesis of 1-Boc-4-allyl-4-carboethoxypiperidine (A versatile 4,4-disubstituted intermediate).[1] Context: This protocol overcomes the difficulty of forming a quaternary center on a secondary amine scaffold by utilizing the thermodynamic stability of the ester enolate.

Reagents & Equipment[2][3]

-

Substrate: 1-N-Boc-piperidine-4-carboxylic acid ethyl ester (1.0 eq).

-

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.2 eq).

-

Electrophile: Allyl bromide (1.5 eq).[1]

-

Additives: HMPA or DMPU (2.0 eq) - Critical for breaking Li-enolate aggregates to boost reactivity.[1]

-

Solvent: Anhydrous THF.

Step-by-Step Methodology

-

Cryogenic Enolization (Self-Validating Step):

-

Cool a solution of LDA (1.2 eq) in THF to -78 °C under Argon.

-

Dropwise add the N-Boc-piperidine-4-carboxylate solution over 20 minutes.

-

Validation: Maintain -78 °C for 45 minutes. If the temperature spikes > -60 °C, competitive Claisen condensation (self-reaction) may occur. The solution should remain clear to pale yellow.[1]

-

-

Cosolvent Activation:

-

Add DMPU (2.0 eq) dropwise.[1] This polar aprotic cosolvent solvates the lithium cation, creating a "naked" enolate that is significantly more nucleophilic toward the sterically hindered quaternary center formation.

-

-

Electrophile Trapping:

-

Add allyl bromide (1.5 eq) rapidly.[1]

-

Allow the reaction to warm slowly to 0 °C over 2 hours.

-

Endpoint Check: TLC (10% EtOAc/Hexane) should show complete consumption of the starting ester (Rf ~0.4) and appearance of the quaternary product (Rf ~0.5).

-

-

Quench and Workup:

-

Purification:

-

Flash chromatography on silica gel.[1] The 4,4-disubstituted product is less polar than the mono-substituted precursor due to the burial of the polar ester group.

-

Yield Expectation: 75-85%.

Part 4: Medicinal Chemistry Case Studies

CCR5 Antagonists (GSK 163929)[4][5]

-

Mechanism: GSK 163929 utilizes a 4,4-disubstituted piperidine scaffold to block the CCR5 co-receptor used by HIV-1 for cell entry.[1]

-

Design Logic: The 4-position is substituted with a spiro-cyclic or bulky lipophilic group.[1] This gem-disubstitution forces the piperidine ring into a chair conformation that projects the N-linked sulfonamide and the C4-substituents into specific hydrophobic pockets (Leu26, Trp23) of the receptor.

-

Outcome: High potency (nM IC50) and improved metabolic stability compared to flexible analogs.[1]

NK1 Receptor Antagonists[6][7][8][9]

-

Mechanism: Neurokinin-1 (NK1) antagonists often feature a 4,4-disubstituted piperidine core (e.g., L-733,060 analogs).[1]

-

Design Logic: The 4,4-substitution (typically an aryl group and a bulky ether) creates a "hydrophobic basket."[1] The gem-disubstitution prevents the metabolic N-dealkylation often seen in simple piperidines by sterically shielding the alpha-carbons and the nitrogen lone pair.[1]

3,3-Difluoropiperidines in JAK Inhibitors

-

Mechanism: Used to modulate the basicity (pKa) of the piperidine nitrogen.

-

Design Logic: In Tofacitinib analogs and other kinase inhibitors, replacing a methylene with a 3,3-difluoromethylene group lowers the amine pKa (from ~10 to ~8), improving bioavailability and reducing hERG channel blockade (which often requires a highly basic center). The fluorine atoms also block oxidative metabolism at the susceptible C3 position.

Data Summary: Impact of Gem-Disubstitution[1][4][10]

| Property | Mono-Substituted Piperidine | Gem-Disubstituted Piperidine | Impact on Drug Design |

| Conformation | Fluxional (Chair-Chair flip) | Rigid / Locked | Higher binding affinity (entropic penalty paid synthetically).[1] |

| Metabolism | High (Alpha/Beta oxidation) | Low (Steric/Electronic block) | Improved half-life (t1/2).[1] |

| Lipophilicity | Variable | Tunable | 4,4-disubstitution allows burial of lipophilic groups.[1] |

| Basicity (pKa) | ~10-11 | ~8-9 (if fluorinated) | Better membrane permeability; reduced hERG risk.[1] |

References

-

Synthesis of 4,4-Disubstituted Piperidines: Gadient, F. et al. "Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties."[2] Journal of Medicinal Chemistry, 1983.

-

CCR5 Antagonist Design: Sparks, S. M. et al. "Discovery of 4,4-Disubstituted Piperidine CCR5 Antagonists (GSK163929)." Bioorganic & Medicinal Chemistry Letters, 2011.

-

Gem-Disubstituted Piperidines in FBDD: Downes, D. et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis."[1] RSC Advances, 2022.

-

NK1 Antagonists: Stevenson, G. I. et al. "4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity."[1][3] Journal of Medicinal Chemistry, 1998.

-

Fluorine Effects: O'Hagan, D. "Understanding organofluorine chemistry.[1] An introduction to the C–F bond." Chemical Society Reviews, 2008.

Sources

- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Ionization Profile of 4-Methylpiperidine-4-carboxamide

Executive Summary

4-Methylpiperidine-4-carboxamide (CAS: 150019-32-4) is a functionalized piperidine derivative often utilized as a scaffold in the synthesis of GPCR ligands, ion channel blockers, and protease inhibitors. Its physicochemical behavior is dominated by the basicity of the secondary amine within the piperidine ring and the polarity of the carboxamide moiety.

Understanding the ionization constants (pKa) of this molecule is critical for optimizing:

-

Solubility: Predicting aqueous solubility in gastric vs. intestinal fluids.

-

Permeability: Estimating passive diffusion across lipid bilayers (logD profiles).

-

Salt Selection: Designing stable crystalline forms (e.g., hydrochloride or fumarate salts).

This guide provides a comprehensive analysis of the ionization states, theoretical and predicted pKa values, and validated experimental protocols for their determination.

Structural & Physicochemical Profile

The molecule features a gem-disubstituted carbon at position 4, bearing both a methyl group and a carboxamide group. This structural rigidity influences both the basicity of the remote nitrogen and the lipophilicity of the compound.

Table 1: Physicochemical Properties

| Property | Value / Description | Source |

| IUPAC Name | 4-Methylpiperidine-4-carboxamide | PubChem |

| Molecular Formula | C₇H₁₄N₂O | PubChem |

| Molecular Weight | 142.20 g/mol | PubChem |

| Key Functional Groups | Secondary Amine (Piperidine N), Primary Amide | Structural Analysis |

| Predicted pKa (Base) | 10.2 – 10.8 (Piperidine Nitrogen) | Analog Comparison* |

| Predicted pKa (Acid) | > 15.0 (Amide Nitrogen - Neutral) | Chemical Principles |

| LogP (Predicted) | ~ -0.5 (Hydrophilic) | PubChem |

*Note: Exact experimental values vary by solvent and ionic strength. The range provided is based on isonipecotamide analogs corrected for the 4-methyl inductive effect.

pKa Analysis & Ionization Logic

The ionization profile of 4-Methylpiperidine-4-carboxamide is defined by two potential ionization sites, though only one is physiologically relevant.

The Piperidine Nitrogen (Basic Center)

The secondary amine in the piperidine ring is the primary ionization center.

-

Mechanism: It accepts a proton (H⁺) to form a stable piperidinium cation.

-

Electronic Effects: The 4-carboxamide group is electron-withdrawing (inductive effect, -I), which typically lowers the pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa ≈ 11.2). However, the geminal 4-methyl group is electron-donating (+I), which slightly counteracts this withdrawal.

-

Result: The net effect results in a pKa likely in the range of 10.2 – 10.8 .

The Carboxamide Group (Neutral Center)

-

Acidity: The amide protons (-CONH₂) are very weakly acidic (pKa > 15) and will not deprotonate under physiological conditions (pH 1–14).

-

Basicity: The amide oxygen is a very weak base (pKa < -0.5) and will not protonate significantly even in strong gastric acid (pH 1-2).

-

Status: The amide group remains neutral across the entire pharmaceutical pH range.

Ionization Pathway Diagram

The following diagram illustrates the equilibrium between the cationic and neutral forms.

Figure 1: The molecule exists predominantly as a cation at physiological pH, transitioning to a neutral free base only in highly alkaline environments.

Ionization States at Physiological pH

Understanding the microspecies distribution is vital for predicting absorption (ADME).

Table 2: Microspecies Distribution

| Environment | pH | Dominant Species | Charge | Implication |

| Gastric Fluid | 1.2 | Cation (>99.9%) | +1 | High Solubility, Low Passive Permeability |

| Intestinal Fluid | 6.5 | Cation (>99.9%) | +1 | High Solubility, Transport likely required |

| Blood/Plasma | 7.4 | Cation (~99.9%) | +1 | High Solubility, Low Protein Binding |

| Basic Formulation | 12.0 | Neutral (~95%) | 0 | Low Solubility, High Permeability (Precipitation Risk) |

Key Insight: Because the pKa (~10.[1]5) is significantly higher than physiological pH (7.4), this compound effectively behaves as a permanent cation in the body. This suggests that oral bioavailability may rely on active transport mechanisms or paracellular transport, rather than transcellular passive diffusion, unless formulated as a prodrug or in a specific lipid vehicle.

Experimental Protocol: Potentiometric Titration

To determine the exact pKa of your specific batch or derivative, Potentiometric Titration is the gold standard method due to its high accuracy (±0.01 pKa units) for water-soluble compounds.

Materials Required[1][3][4][5][6][7][8]

-

Compound: >10 mg of pure 4-Methylpiperidine-4-carboxamide (Free base or HCl salt).

-

Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

-

Equipment: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

-

Inert Gas: Argon or Nitrogen (to purge CO₂).

Step-by-Step Methodology

-

System Preparation:

-

Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0°C.

-

Ensure the electrode slope is between 98% and 102%.

-

-

Sample Preparation:

-

Weigh approximately 3–5 mg of the compound.

-

Dissolve in 20 mL of degassed 0.15 M KCl solution.

-

Note: If the compound is the free base, add a known excess of 0.1 M HCl to fully protonate the amine (starting pH should be < 3).

-

-

Titration Run:

-

Purge the vessel with N₂ to remove dissolved CO₂ (which acts as a carbonic acid buffer).

-

Titrate with 0.1 M NaOH in small increments (e.g., 5 µL).

-

Record pH after stabilization at each step until pH reaches ~12.

-

-

Data Analysis:

-

Plot pH vs. Volume of Titrant.

-

Identify the inflection point (equivalence point).

-

Calculate pKa using the Henderson-Hasselbalch equation or Bjerrum plots.

-

Self-Validation: The titration curve should show a single sharp inflection point corresponding to the amine deprotonation.

-

Experimental Workflow Diagram

Figure 2: Validated workflow for potentiometric pKa determination.

Implications for Drug Development[7][9]

Salt Selection Strategy

Since the molecule is a base with pKa ~10.5, it readily forms salts with strong acids.

-

Hydrochloride (HCl): The most common salt form. It will be highly crystalline and water-soluble.

-

Fumarate/Tartrate: Useful if a less hygroscopic or slower-dissolving salt is required for controlled release.

Chromatography (HPLC/LC-MS)

-

Mobile Phase pH: To retain this polar cation on C18 columns, you must use a high pH buffer (pH > 10) to neutralize it (requires hybrid silica columns) OR use an ion-pairing agent (e.g., TFA, formic acid) at low pH to form a hydrophobic ion pair.

-

Detection: The lack of a strong chromophore (aromatic ring) makes UV detection difficult. Use LC-MS (positive mode, [M+H]⁺ = 143.2) or ELSD/CAD.

References

-

PubChem. 4-Methylpiperidine-4-carboxamide (Compound).[2] National Library of Medicine. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference text for amine pKa values).

- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Thermodynamic Stability and Conformational Dynamics of 4-Methyl-4-Carboxamide Piperidine Rings: A Technical Guide for Rational Drug Design

Executive Summary

In modern structure-based drug design, the piperidine heterocycle remains one of the most privileged and versatile scaffolds[1]. However, as application scientists, our objective is not merely to insert heterocycles into lead compounds, but to engineer their three-dimensional space to optimize target engagement. The 4,4-disubstitution pattern—specifically the 4-methyl-4-carboxamide piperidine moiety[2]—presents a highly actionable case study in thermodynamic control. By understanding the subtle free energy differences between conformers, researchers can thermodynamically lock pharmacophores into bioactive orientations. This structural rigidification has profound implications for enhancing target affinity and metabolic stability, with proven applications ranging from Anaplastic Lymphoma Kinase (ALK) inhibitors[3] to species-selective proteasome inhibitors[4].

Thermodynamic Principles: The Causality of Conformation

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain[1]. In a 4,4-disubstituted system, the geometry dictates that one substituent must occupy the equatorial position while the other is forced into the axial position. The thermodynamic stability of this system is governed by the relative A-values (the conformational free energy difference between the equatorial and axial states) of the two substituents.

To understand the thermodynamic stability of the 4-methyl-4-carboxamide piperidine ring, we must analyze the causality behind steric hindrance. Why does the methyl group "win" the equatorial position over the carboxamide group?

The answer lies in hybridization and spatial geometry:

-

The Methyl Group (-CH₃): The methyl group is an

-hybridized, spherically symmetrical rotor. When placed in an axial position, its rapidly rotating protons inevitably suffer severe 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions of the piperidine ring. This unavoidable steric penalty results in a high A-value of approximately 1.7 kcal/mol[5]. -

The Carboxamide Group (-CONH₂): Conversely, the carboxamide group features an

-hybridized carbonyl carbon, making the local geometry planar. This planarity allows the carboxamide group to adopt a specific rotameric conformation where the flat carbonyl plane bisects the piperidine ring. This geometric alignment effectively "slices" through the steric bulk, minimizing 1,3-diaxial interactions. Consequently, the carboxamide group has a lower A-value (typically 1.2–1.4 kcal/mol).

Because

Fig 1: Thermodynamic logic driving the conformational equilibrium of 4,4-disubstituted piperidines.

Quantitative Data Synthesis

To facilitate rational drug design, the thermodynamic parameters governing this equilibrium are summarized below. The

| Substituent | Hybridization | Geometry | A-value (kcal/mol) | Preferred Position in 4,4-System |

| -CH₃ (Methyl) | Spherical Rotor | ~1.7[5] | Equatorial | |

| -CONH₂ (Carboxamide) | Planar | ~1.3 | Axial | |

| System Net ( | N/A | N/A | -0.4 | Axial Carboxamide Favored |

Experimental Methodologies: A Self-Validating System

To rigorously determine the thermodynamic stability and exact conformational ratio of 4-methyl-4-carboxamide piperidines, we employ a self-validating orthogonal approach. By coupling empirical Variable-Temperature NMR (VT-NMR) with computational Density Functional Theory (DFT), we create a closed-loop validation system where experimental observations confirm theoretical calculations.

Protocol 1: Variable-Temperature NMR (VT-NMR) Workflow

Causality of choice: At room temperature, piperidine ring inversion is rapid on the NMR timescale, yielding time-averaged signals. By cooling the sample, we lower the thermal energy below the inversion activation barrier, "freezing" the conformers to measure their exact equilibrium ratio.

-

Sample Preparation: Dissolve the 4-methyl-4-carboxamide piperidine derivative in a deuterated solvent with a sufficiently low freezing point (e.g.,

or -

Temperature Calibration: Calibrate the NMR probe temperature using a neat methanol standard to ensure precise low-temperature readings.

-

Cooling & Spectral Acquisition: Gradually cool the sample to -80°C to -100°C. Acquire 1H-NMR spectra at 10°C intervals until the time-averaged methyl singlet decoalesces into two distinct singlets (representing the axial and equatorial environments).

-

Integration: Integrate the distinct signals for the methyl protons. The ratio of the integrals directly provides the equilibrium constant (

). -

Thermodynamic Calculation: Calculate the experimental free energy difference using the Gibbs equation:

.

Protocol 2: Density Functional Theory (DFT) Computational Workflow

Causality of choice: Standard molecular mechanics cannot accurately model the subtle electronic hyperconjugation and dispersion forces in heterocycles. We utilize the M06-2X functional, which is specifically parameterized to capture non-covalent interactions and steric dispersion.

-

Conformational Search: Perform a preliminary conformational search using molecular mechanics (OPLS4) to generate starting geometries for both chair conformers.

-

Geometry Optimization: Optimize the geometries of the lowest-energy axial and equatorial conformers using DFT at the M06-2X/6-31G(d,p) level of theory.

-

Frequency Analysis: Run vibrational frequency calculations at the same level of theory to confirm the geometries are true minima (zero imaginary frequencies) and to extract zero-point energy (ZPE) corrections.

-

Solvation Modeling: Apply a continuum solvation model (e.g., SMD) matching the VT-NMR solvent to simulate the experimental dielectric environment.

-

Energy Comparison: Calculate the relative free energy (

) between the two conformers and cross-validate against

Fig 2: Orthogonal self-validating workflow combining VT-NMR and DFT calculations.

Pharmacological Implications in Drug Development

Understanding this thermodynamic preference is a critical tool in lead optimization.

Receptor Binding & Entropic Penalties: In the development of ALK inhibitors, piperidine carboxamide derivatives rely on the precise spatial projection of the carboxamide group to form critical hydrogen bonds within the kinase hinge region[3]. If a simple 4-carboxamide piperidine is used, the molecule must pay an entropic penalty upon binding to adopt the necessary axial conformation. By utilizing a 4-methyl-4-carboxamide substitution, medicinal chemists thermodynamically pre-organize the carboxamide into the required axial position, effectively paying the entropic cost upfront and boosting binding affinity.

Metabolic Stability: Furthermore, the axial positioning of the carboxamide, shielded by the equatorial methyl group, alters the molecule's metabolic profile. In the optimization of proteasome inhibitors for malaria treatment, modifications at the C4 position of the piperidine ring—specifically methylation—have been shown to drastically impact metabolic stability by sterically hindering enzymatic amide hydrolysis[4].

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Methylpiperidine-4-carboxamide hydrochloride | 1257301-28-2 [sigmaaldrich.com]

- 3. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. columbia.edu [columbia.edu]

Targeting the Quaternary Center: A Technical Guide to 4-Methylpiperidine-4-Carboxamide Derivatives

This guide serves as a technical deep-dive into the pharmacology, medicinal chemistry, and experimental validation of 4-Methylpiperidine-4-carboxamide derivatives. It focuses on the specific gem-disubstituted scaffold (where both a methyl group and a carboxamide group reside at the C4 position), a structural motif prized for its ability to lock bioactive conformations via the Thorpe-Ingold effect.

The Pharmacophore: Why the 4-Methyl/4-Carboxamide Core?

In medicinal chemistry, the transition from a simple piperidine-4-carboxamide (isonipecotamide) to a 4-methylpiperidine-4-carboxamide creates a quaternary carbon center. This modification is not merely cosmetic; it fundamentally alters the molecule's thermodynamic and pharmacokinetic profile.

-

Conformational Locking (Thorpe-Ingold Effect): The geminal 4-methyl group restricts the rotation of the carboxamide side chain and the chair-flip of the piperidine ring. This reduces the entropic penalty of binding to a protein target, often increasing potency by orders of magnitude compared to the des-methyl analog.

-

Metabolic Blockade: The C4 position of piperidines is a metabolic "hotspot" for cytochrome P450 oxidation. Substitution with a methyl group blocks hydrogen abstraction, significantly extending the half-life (

) of the drug candidate. -

Lipophilicity Modulation: The addition of the methyl group increases

, enhancing blood-brain barrier (BBB) penetration—critical for CNS targets like opioid and orexin receptors.

Primary Biological Targets

A. 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)[1][2][3]

-

Therapeutic Area: Type 2 Diabetes, Obesity, Metabolic Syndrome.[1]

-

Mechanism: 11

-HSD1 converts inactive cortisone to active cortisol in adipose and liver tissue.[1] Excess intracellular cortisol drives insulin resistance. -

Role of the Scaffold: 4-substituted piperidine carboxamides are a privileged class of inhibitors. The carboxamide moiety forms hydrogen bonds with the catalytic residues (Ser170, Tyr183) in the enzyme's active site, while the 4-methyl group fills a small hydrophobic pocket, improving selectivity over the Type 2 isozyme (11

-HSD2).

B. Mu ( ) and Delta ( ) Opioid Receptors

-

Therapeutic Area: Analgesia, Neuropathic Pain.

-

Mechanism: The scaffold mimics the 4-phenylpiperidine core of meperidine (pethidine). While meperidine is an ester, the amide isostere (carboxamide) offers improved hydrolytic stability.

-

SAR Insight: The 4-methyl group is critical here. In the "4,4-disubstituted" opioid pharmacophore, one substituent (often an aryl group) engages the aromatic binding subsite, while the methyl group enforces the axial/equatorial orientation required for receptor activation. Derivatives can be tuned to act as agonists (pain relief) or antagonists (reversing overdose/addiction) depending on the N-substituent.

C. Emerging Target: P2X7 Receptor

-

Therapeutic Area: Inflammation, Rheumatoid Arthritis.

-

Mechanism: P2X7 is an ATP-gated ion channel. Antagonists prevent the release of pro-inflammatory cytokines like IL-1

. -

Role of the Scaffold: High-throughput screening has identified piperidine carboxamides as allosteric modulators. The rigid 4-methyl core helps position the molecule in the allosteric pocket, preventing the channel pore from opening.

Mechanistic Visualization

Signaling Pathway: 11 -HSD1 Inhibition

The following diagram illustrates how 4-methylpiperidine-4-carboxamide derivatives intervene in the glucocorticoid receptor (GR) pathway to improve insulin sensitivity.

Caption: Mechanism of action for 11

Experimental Protocols

Protocol A: Synthesis of the 4-Methyl-4-Carboxamide Core

Objective: Create the quaternary center from a commercially available precursor.

-

Starting Material: Ethyl 1-benzylpiperidine-4-carboxylate (or N-Boc analog).

-

-Methylation (The Critical Step):

-

Dissolve substrate in anhydrous THF under

atmosphere. -

Cool to -78°C.

-

Add LiHMDS (Lithium hexamethyldisilazide, 1.1 eq) dropwise to generate the enolate. Stir for 30 min.

-

Add Methyl Iodide (MeI, 1.2 eq). The steric bulk of the piperidine ring directs the methyl group.

-

Warm to room temperature (RT) over 2 hours.

-

Validation: Check via NMR for disappearance of the C4 methine proton.

-

-

Hydrolysis: Treat with LiOH in THF/H2O to yield the 4-methyl-4-carboxylic acid.

-

Amide Coupling:

-

Activate acid with HATU or EDCI/HOBt in DMF.

-

Add Ammonium Chloride (NH4Cl) or primary amine (R-NH2) and DIPEA.

-

Stir at RT for 12 hours.

-

-

Purification: Flash chromatography (DCM/MeOH).

Protocol B: Scintillation Proximity Assay (SPA) for 11 -HSD1

Objective: Quantify inhibitory potency (

-

Reagents:

-

Microsomes containing human 11

-HSD1 (expressed in HEK293 or CHO cells). -

Substrate:

-Cortisone. -

Cofactor: NADPH.

-

SPA Beads: Yttrium silicate (YSi) beads coated with anti-cortisol antibody.

-

-

Assay Setup:

-

In a 96-well white plate, mix:

-

20

L Test Compound (DMSO solution). -

20

L Enzyme/Microsome mix. -

20

L Cofactor (NADPH, final conc. 200 -

20

L

-

-

-

Incubation: Incubate at 37°C for 60 minutes.

-

Detection:

-

Add SPA beads containing a non-selective 11

-HSD inhibitor (e.g., Glycyrrhetinic acid) to stop the reaction. -

The antibody on the beads captures the generated

-Cortisol. -

Proximity of

to the scintillant bead generates light.

-

-

Analysis: Read on a Microbeta counter. Plot % inhibition vs. log[compound] to determine

.

SAR Decision Tree

This diagram guides the medicinal chemist on modifying the 4-methylpiperidine-4-carboxamide scaffold for specific targets.

Caption: SAR optimization strategy. N-substitution dictates tissue distribution (CNS vs. Periphery), while the amide modification tunes receptor subtype selectivity.

Summary of Key Derivatives

| Derivative Class | Key Substituent (R1 on N) | Key Substituent (R2 on Amide) | Primary Target | |

| Metabolic | Sulfonyl-aryl / Cycloalkyl | Adamantyl / Pyrazole | 11 | < 10 nM |

| Analgesic | Phenethyl / Benzyl | Phenyl (often ester isostere) | 1 - 50 nM | |

| Anti-Viral | Benzyl (substituted) | Isopropyl | CCR5 / CMV | ~25 nM |

| Sleep/CNS | Methyl / H | Benzoxazole (via linker) | Orexin (OX1/2) | < 100 nM |

References

-

Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Source: PubMed / Bioorg Med Chem Lett. URL:[Link]

-

Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability (AZD8329). Source: Journal of Medicinal Chemistry.[3] URL:[Link]

-

Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. Source: European Journal of Medicinal Chemistry. URL:[Link]

-

Discovery of the Dual Orexin Receptor Antagonist MK-4305 (Suvorexant) for the Treatment of Insomnia. Source: Journal of Medicinal Chemistry.[3] URL:[Link]

-

Synthesis and evaluation of 4-substituted piperidines as balanced affinity µ opioid receptor agonist/δ opioid receptor antagonist ligands. Source: Bioorganic & Medicinal Chemistry.[4][5][6] URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Stereoelectronic Landscape of 4-Substituted Piperidine Carboxamides

This guide focuses on the conformational analysis of 4-substituted piperidine carboxamides (isonipecotamides), a privileged scaffold in medicinal chemistry found in opioids (e.g., Fentanyl derivatives), CCR5 antagonists, and kinase inhibitors.

An In-Depth Technical Guide for Drug Discovery

Executive Summary

The pharmacological efficacy of 4-substituted piperidine carboxamides is governed by a delicate interplay between ring conformation (chair flipping), substituent orientation (equatorial vs. axial), and amide bond rotamers . While the equatorial preference is the thermodynamic default, bio-active conformations often require the higher-energy axial orientation or specific intramolecular hydrogen bonding (IMHB) networks to traverse the blood-brain barrier (BBB) or engage deep binding pockets.

This guide provides a rigorous framework for analyzing, predicting, and validating these conformations, moving beyond standard "Rule of 5" metrics to structural truth.

Part 1: The Stereoelectronic Landscape

The Thermodynamic Baseline (A-Values)

In a standard piperidine ring, the 4-carboxamide group (–CONH₂) exhibits a strong preference for the equatorial position to avoid 1,3-diaxial interactions with protons at C2 and C6.

-

Estimated A-Value: ~1.5 – 1.8 kcal/mol (similar to –CO₂Et).

-

Implication: At room temperature, >90% of the population exists in the equatorial chair form unless external constraints (e.g., N-substitution, pH) or internal forces (IMHB) intervene.

The "Hidden" Rotamers: Amide Bond Restriction

Unlike simple alkanes, the carboxamide moiety introduces restricted rotation around the C(carbonyl)–N bond due to resonance ($ \Delta G^\ddagger \approx 16\text{--}20 \text{ kcal/mol} $). This creates distinct rotameric populations that are slow to interconvert on the NMR timescale at low temperatures.[1]

The A(1,[2]3) Strain Exception (N-Acyl Derivatives)

If the piperidine nitrogen is acylated (forming a urea or amide at N1), Allylic (1,3) strain becomes a critical destabilizing factor.

-

Mechanism: Severe steric clash between the N-acyl oxygen and the equatorial protons at C2/C6.

-

Result: This can flatten the ring or force substituents into non-canonical orientations to relieve strain, significantly altering the vector of the C4-carboxamide.

Part 2: Computational Prediction Workflows

Standard force fields (MMFF94, OPLS) often fail to capture the subtle electronic effects of amide resonance and dispersion forces in these systems. Quantum Mechanical (QM) methods are required for accuracy.

Recommended DFT Protocol

For high-fidelity prediction of conformer populations:

-

Conformer Generation: Use a stochastic search (e.g., Monte Carlo) to generate 50–100 initial geometries.

-

Geometry Optimization: B3LYP/6-31G* (gas phase) for rapid filtering.

-

Energy Refinement (The "Gold Standard"): M06-2X/6-311+G(d,p) with SMD Solvation Model (water or DMSO).

-

Why M06-2X? It accurately accounts for dispersion interactions (London forces), which are critical for stabilizing axial conformers involved in π-stacking or CH-π interactions.

-

-

Boltzmann Weighting: Calculate

at 298K to predict population ratios.

Visualization of the Computational Workflow

Caption: Step-by-step computational workflow for predicting piperidine carboxamide conformations with high accuracy.

Part 3: Experimental Validation (The "Truth")

Computational models must be validated by experimental data.[2] NMR is the primary tool, but solvent choice is critical.

Solvent Selection Strategy

-

Avoid CDCl₃: Chloroform is a weak H-bond donor and can artificially stabilize acceptors, skewing populations.

-

Use DMSO-d₆: Mimics the biological dielectric environment more closely and disrupts intermolecular aggregation, allowing you to see intramolecular effects.

NMR Analysis Protocol

The orientation of the substituent at C4 is determined by the coupling constants (

| Parameter | Equatorial Carboxamide ( | Axial Carboxamide ( |

| Multiplicity ( | Triplet of triplets (tt) | Quintet or broad singlet |

| 10 – 12 Hz (Large anti-periplanar coupling) | 2 – 4 Hz (Small gauche coupling) | |

| 3 – 4 Hz | 3 – 4 Hz | |

| NOE Signal | Strong NOE between | Strong NOE between |

Variable Temperature (VT) NMR

To observe restricted amide rotation:

-

Cool sample to -40°C or -60°C in CD₂Cl₂ or THF-d₈.

-

Observation: The amide

protons (normally a broad singlet) will split into two distinct peaks (cis and trans rotamers). -

Coalescence: As temperature rises, peaks merge. The coalescence temperature (

) allows calculation of the rotational barrier (

Part 4: Case Study – Intramolecular Hydrogen Bonding (IMHB)

A critical application of this analysis is improving membrane permeability . Polar carboxamides often have poor BBB penetration. However, if the molecule can form an IMHB, it "hides" its polarity.

Mechanism:

-

An acceptor (e.g., a fluorine atom or ether oxygen) placed on the piperidine ring or N-substituent can bond with the carboxamide

. -

This locks the conformation (often into the axial form) and reduces the solvent-accessible polar surface area (PSA).

Pathway: IMHB-Driven Permeability

Caption: Mechanism by which Intramolecular Hydrogen Bonding (IMHB) shields polarity to enhance membrane permeability.

Part 5: References

-

BenchChem. (2025).[2][4] A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Retrieved from

-

Le Bourdonnec, B., et al. (2006). Elucidation of the Bioactive Conformation of the N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Class of mu-Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from

-

Coombs, T. C., et al. (2011). 1,3-Allylic Strain as a Strategic Diversification Element for Constructing Libraries of Substituted 2-Arylpiperidines.[5][6][7][8] Angewandte Chemie International Edition.[8] Retrieved from

-

Barrow, J. C., et al. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific Blog. Retrieved from

-

Eliel, E. L., et al. (1980). Conformational analysis.[1][2][8][9][10][11][12][13] 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.[9] Journal of the American Chemical Society. Retrieved from

Sources

- 1. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-allylic strain as a strategic diversification element for constructing libraries of substituted 2-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) 1,3-Allylic Strain as a Strategic Diversification Element for Constructing Libraries of Substituted 2-Arylpiperidines [academia.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocols for N-alkylation of 4-Methylpiperidine-4-carboxamide

Executive Summary

The N-alkylation of 4-methylpiperidine-4-carboxamide is a pivotal transformation in the synthesis of neuroactive pharmacophores, particularly in the development of opioid receptor ligands (analogs of meperidine/pethidine) and NK1 antagonists.

This substrate presents unique challenges compared to simple piperidines:

-

Polarity: The carboxamide moiety significantly increases polarity, complicating solubility in standard non-polar alkylation solvents (e.g., hexanes, toluene).

-

Steric Conformation: The gem-disubstitution at the C4 position (methyl + carboxamide) locks the piperidine ring into a rigid chair conformation, potentially influencing the nucleophilicity of the N1 nitrogen.

-

Chemoselectivity: While the secondary amine is the primary nucleophile, the amide nitrogen poses a theoretical site for side reactions under harsh basic conditions.

This guide details two validated protocols: Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B), selected based on the electrophile type and green chemistry principles.

Chemical Context & Retrosynthetic Analysis

Before initiating synthesis, the researcher must evaluate the physicochemical landscape of the substrate.

| Property | Value / Characteristic | Implication for Protocol |

| Substrate | 4-Methylpiperidine-4-carboxamide | MW: 142.20 g/mol |

| pKa (Piperidine N) | ~10.8 - 11.0 | Requires mild base ( |

| pKa (Amide N) | ~15 - 17 | Significantly less acidic. Unlikely to react with mild bases, ensuring chemoselectivity. |

| Solubility | High in | Critical: DCM may require MeOH co-solvent. DMF or MeCN preferred for alkylation. |

| Reactivity | Secondary Amine ( | Prone to over-alkylation (quaternization) if stoichiometry is uncontrolled. |

Decision Matrix: Selecting the Route

The choice of method depends entirely on the available electrophile.

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Method A: Reductive Amination (The "Gold Standard")

Applicability: Use when the alkyl group can be sourced as an aldehyde or ketone.[1][2][3] Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[2][3] Advantages: Avoids over-alkylation (quaternization); mild conditions; high chemoselectivity (amide remains untouched).

Reagents & Materials[1][4][5][6][7][8][9][10]

-

Substrate: 4-Methylpiperidine-4-carboxamide (1.0 equiv).

-

Carbonyl Source: Aldehyde or Ketone (1.1 - 1.2 equiv).

-

Reducing Agent: Sodium Triacetoxyborohydride (

) (1.5 equiv).[3] Note: Preferred over -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Modification: Add 10% Methanol if the substrate does not dissolve.

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv).

Step-by-Step Protocol

-

Solvation: In a round-bottom flask under

atmosphere, dissolve 4-methylpiperidine-4-carboxamide (1.0 mmol) in anhydrous DCE (5 mL).-

Expert Tip: If the solution is cloudy (common due to the polar amide), add anhydrous Methanol dropwise until clear. Homogeneity is crucial for imine formation.

-

-

Imine Formation: Add the aldehyde/ketone (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by TLC.[4] You may not see the imine clearly, but ensuring equilibrium time is vital.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add

(1.5 mmol) portion-wise over 5 minutes.-

Safety: Gas evolution (

) may occur.

-

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Quench: Quench by adding saturated aqueous

solution. Stir vigorously for 15 minutes to decompose borate complexes. -

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over

.[3]

Method B: Direct Nucleophilic Substitution ( )

Applicability: Use when the alkyl group is available as a halide (Cl, Br, I) or sulfonate (OTs, OMs).[5]

Mechanism: Classical

Reagents & Materials[1][4][5][6][7][8][9][10]

-

Substrate: 4-Methylpiperidine-4-carboxamide (1.0 equiv).

-

Electrophile: Alkyl Halide (1.05 - 1.1 equiv). Do not use large excess.

-

Base: Potassium Carbonate (

) (2.0 - 3.0 equiv).-

Alternative:

(for sluggish reactions) or DIPEA (for homogeneous conditions).

-

-

Solvent: Acetonitrile (MeCN) (Preferred for Green/Safety profile) or DMF (if solubility is strictly required).

Step-by-Step Protocol

-

Setup: Charge a reaction vial with 4-methylpiperidine-4-carboxamide (1.0 mmol) and finely ground anhydrous

(3.0 mmol). -

Solvent: Add anhydrous Acetonitrile (5-8 mL). Stir to create a suspension.

-

Addition: Add the Alkyl Halide (1.05 mmol) dropwise.

-

Expert Tip: If the alkyl halide is highly reactive (e.g., Benzyl bromide, Methyl iodide), dilute it in MeCN and add via syringe pump over 30 minutes to favor mono-alkylation.

-

-

Heating: Heat the mixture to 60°C - 80°C. Monitor by TLC/LC-MS.

-

Time: Typically 4–12 hours.

-

-

Filtration: Once complete, cool to RT. Filter off the solid inorganic salts (

/ -

Concentration: Rotary evaporate the filtrate to obtain the crude oil/solid.

Purification Strategy: The Acid-Base Switch

Because the product contains a basic piperidine nitrogen and the starting material may be present, a simple silica column is often insufficient or results in tailing. An Acid-Base Extraction is the most robust purification method for this substrate.

Figure 2: Acid-Base extraction workflow to isolate the basic amine product from neutral impurities.

Protocol:

-

Dissolve crude residue in 1M HCl.

-

Wash with Ethyl Acetate (removes unreacted neutral alkyl halides or aldehydes). Discard organic layer.

-

Basify the aqueous layer to pH >12 using 2M NaOH. Note: The amide is stable to brief exposure to cold dilute NaOH.

-

Extract the now-free base product into DCM (3x).

-

Dry (Na2SO4) and concentrate.[3]

References

-

PubChem. 4-Methylpiperidine-4-carboxamide Compound Summary. (Physicochemical Properties & Identifiers). [Link]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Foundational methodology for Protocol A). [Link]

-

ACS Green Chemistry Institute. Green Criteria for N-alkylation. (Solvent selection guidance for Protocol B). [Link]

Sources

Application Note: Chemoselective N-Boc Protection of 4-Methylpiperidine-4-carboxamide

Topic: Procedures for Boc-protection of 4-Methylpiperidine-4-carboxamide Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary

This guide details the protocol for the installation of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine of 4-methylpiperidine-4-carboxamide . This intermediate is a critical scaffold in medicinal chemistry, particularly for the synthesis of opioid receptor modulators (e.g., fentanyl derivatives) and neurokinin antagonists.

The primary challenge in this synthesis is ensuring chemoselectivity between the secondary piperidine amine and the primary exocyclic amide, while managing the solubility profile introduced by the polar carboxamide moiety. This protocol utilizes a nucleophilic acyl substitution strategy optimized for yield (>90%) and purity, minimizing side reactions such as isocyanate formation or bis-protection.

Reaction Mechanism & Strategy

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the secondary amine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (

Key Selectivity Factor: The lone pair on the piperidine nitrogen is significantly more nucleophilic (

Figure 1: Mechanistic pathway of N-Boc protection showing the irreversible elimination step driven by gas evolution.

Experimental Protocols

Method A: Homogeneous Phase (DCM/TEA)

Recommended for: High-throughput synthesis, scale-up, and substrates available as free bases or HCl salts. Solvent System: Dichloromethane (DCM) offers excellent solubility for the Boc-protected product, facilitating easy workup.

Materials Checklist

| Reagent | Equiv. | Role |

| 4-Methylpiperidine-4-carboxamide (HCl salt) | 1.0 | Substrate |

| Di-tert-butyl dicarbonate ( | 1.1 - 1.2 | Protecting Group Source |

| Triethylamine (TEA) or DIPEA | 2.5 - 3.0 | Base (Proton Scavenger) |

| Dichloromethane (DCM) | 10 vol (mL/g) | Solvent |

| 4-Dimethylaminopyridine (DMAP) | 0.05 (Cat.) | Catalyst (Optional) |

Step-by-Step Procedure

-